molecular formula C8H16N2O2S2 B14157744 N,N'-Bis(2-hydroxypropyl)dithiooxamide CAS No. 3815-26-7

N,N'-Bis(2-hydroxypropyl)dithiooxamide

Cat. No.: B14157744
CAS No.: 3815-26-7
M. Wt: 236.4 g/mol
InChI Key: XVQIVQIHTLUPHO-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxypropyl)dithiooxamide is an organic compound with the molecular formula C8H16N2O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxypropyl)dithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in dimethylformamide (DMF) under mild conditions. The reaction typically yields 30-70% of the desired product with a 100% conversion of tetrachloroethylene .

Industrial Production Methods

Industrial production methods for N,N’-Bis(2-hydroxypropyl)dithiooxamide are not extensively documented. the modified Willgerodt–Kindler reaction is a feasible approach for large-scale synthesis due to its relatively mild reaction conditions and high conversion rates .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxypropyl)dithiooxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxypropyl)dithiooxamide involves its ability to coordinate with metal ions through its sulfur and nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and analytical applications .

Comparison with Similar Compounds

Properties

CAS No.

3815-26-7

Molecular Formula

C8H16N2O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

N,N'-bis(2-hydroxypropyl)ethanedithioamide

InChI

InChI=1S/C8H16N2O2S2/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)

InChI Key

XVQIVQIHTLUPHO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)C(=S)NCC(C)O)O

Origin of Product

United States

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